molecular formula C10H9N3O2S B6613400 N-(Pyrimidin-5-yl)benzenesulfonamide CAS No. 91789-62-7

N-(Pyrimidin-5-yl)benzenesulfonamide

Cat. No.: B6613400
CAS No.: 91789-62-7
M. Wt: 235.26 g/mol
InChI Key: OMMIPJKLRBEBRS-UHFFFAOYSA-N
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Description

N-(Pyrimidin-5-yl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a benzenesulfonamide group linked to a pyrimidine ring, a structural motif commonly associated with diverse biological activities. Its core structure serves as a key scaffold for developing novel therapeutic agents. Researchers value this compound for its potential in synthesizing new chemical entities. Structurally related sulfonamide derivatives have demonstrated potent antimicrobial properties , with some compounds showing high efficacy against Gram-positive bacteria . Furthermore, the benzenesulfonamide-pyrimidine core is a privileged structure in drug discovery. Recent studies on similar N-(heterocyclic)benzenesulfonamide derivatives have identified potent inhibitors of specific biological targets. For instance, some derivatives act as PLK4 inhibitors , which are being investigated for anticancer therapies, particularly against breast cancer cells . Other closely related benzenesulfonamide compounds have shown promise in attenuating acute lung injury by inhibiting enzymes like MMP-2 and MMP-9 . The compound is also an excellent candidate for computational and structural studies . Research on analogous molecules often employs Density Functional Theory (DFT) calculations to investigate geometric parameters, frontier molecular orbitals, and molecular electrostatic potential, providing deep insights into the compound's reactive sites and interaction capabilities . This makes it a valuable tool for researchers in cheminformatics and rational drug design. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Strictly not for human consumption.

Properties

IUPAC Name

N-pyrimidin-5-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c14-16(15,10-4-2-1-3-5-10)13-9-6-11-8-12-7-9/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMIPJKLRBEBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668634
Record name N-(Pyrimidin-5-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91789-62-7
Record name N-(Pyrimidin-5-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

  • Deprotonation : The base (e.g., pyridine, triethylamine) deprotonates 5-aminopyrimidine, enhancing its nucleophilicity.

  • Nucleophilic Attack : The amine attacks the electrophilic sulfur atom in benzenesulfonyl chloride, releasing HCl and forming the sulfonamide bond.

Typical conditions include anhydrous solvents (e.g., dichloromethane or tetrahydrofuran), temperatures of 0–25°C, and a molar ratio of 1:1.2 (amine:sulfonyl chloride) to ensure complete conversion. Yields range from 45% to 70%, depending on purification techniques such as recrystallization from ethanol.

Table 1: Optimization of Classical Sulfonylation

ParameterOptimal ConditionYield (%)Citation
SolventDichloromethane65
BaseTriethylamine70
Temperature0°C → Room temperature68
Reaction Time4–6 hours62

Industrial-Scale Production

Scaling sulfonamide synthesis necessitates cost-effective and reproducible protocols. Continuous flow reactors and automated systems are employed to enhance efficiency, though specific data for this compound remain scarce. General industrial practices include:

  • Solvent Recycling : Recovering dichloromethane via distillation.

  • Catalytic Bases : Using immobilized bases to minimize waste.

Characterization and Analytical Techniques

Post-synthesis characterization ensures structural fidelity and purity.

Spectroscopic Analysis

  • ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.30–8.02 ppm, while the NH group resonates as a singlet near δ 12.34 ppm.

  • IR : Sulfonamide S=O stretches occur at 1160 cm⁻¹ and 1360 cm⁻¹, with N-H stretches at 3278–3429 cm⁻¹.

X-ray Crystallography

Single-crystal studies of analogous compounds reveal π–π interactions between pyrimidine and phenyl rings (3.5 Å spacing) and N–H⋯N hydrogen bonds forming R₂²(8) motifs. These interactions stabilize the crystal lattice, influencing solubility and bioavailability.

Table 2: Crystallographic Data for Analogous Compounds

ParameterN-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamideN-(Pyrimidin-2-yl)benzenesulfonamide
Space GroupP2₁/cP2₁/c
Dihedral Angle (Pyrimidine-Phenyl)63.07°74.5°
Hydrogen Bond Length2.12 Å2.10 Å

Chemical Reactions Analysis

Types of Reactions: N-(Pyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Potential
N-(Pyrimidin-5-yl)benzenesulfonamide has been investigated for its potential as an antimicrobial and anticancer agent . The compound's structure allows it to interact with specific enzymes and pathways crucial for microbial growth and cancer cell proliferation. Research indicates that it can inhibit enzyme activity by binding to the active sites, thereby disrupting essential biological pathways. This mechanism underlies its potential therapeutic effects against various diseases .

Biological Studies

Interaction with Biological Targets
The compound is utilized in biological studies to understand its interactions with proteins and nucleic acids. Its ability to form hydrogen bonds and π–π interactions facilitates the formation of molecular chains that can influence biological activity. For instance, studies have shown that this compound can form extended hydrogen-bonded networks, which are significant in stabilizing protein structures or influencing nucleic acid behavior .

Pharmaceutical Development

Lead Compound for Drug Design
this compound is explored as a lead compound in the development of new drugs. Its sulfonamide moiety is recognized as a privileged scaffold in medicinal chemistry, often incorporated into drug designs due to its favorable pharmacological properties. Research has focused on modifying this compound to enhance its efficacy and safety profiles, leading to the discovery of new therapeutic agents .

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The compound was shown to inhibit bacterial growth by targeting specific metabolic pathways essential for survival.

Case Study 2: Cancer Cell Proliferation

In vitro studies indicated that this compound could reduce the proliferation of cancer cells by inducing apoptosis through enzyme inhibition. The results highlighted its potential as a candidate for further development into anticancer therapies.

Mechanism of Action

The mechanism of action of N-(Pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Additionally, the pyrimidine ring can interact with nucleic acids, affecting processes such as DNA replication and transcription .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Physical Properties

Compound Name / ID Substituents/Modifications Molecular Formula Melting Point (°C) LogP Molecular Weight Key Reference
Parent Compound None (base structure) C₁₀H₉N₃O₂S N/A ~1.5* 235.26 N/A
Derivative 38 () 4-Amino-6-propoxy-2-(propylthio), 2-nitro-N-propyl C₂₁H₂₃N₅O₄S₂ 259 (dec.) N/A 473.56
HKQ () 2-Chloro-5-phenylpyridin-3-yl C₁₇H₁₃ClN₂O₂S N/A N/A 344.81
PHAR0990 () 4-Ethoxy-3-(methyl-oxo-pyrazolo-pyrimidinyl) C₂₃H₂₇N₇O₃S N/A 1.246 506.58
Y46 () 6-Amino-1-benzyl-2,4-dioxo-tetrahydropyrimidin-5-yl C₁₇H₁₆N₄O₄S N/A N/A 372.40

*Estimated using ChemDraw.

Key Observations :

  • Derivative 38 () exhibits a high melting point (259°C with decomposition), indicating strong intermolecular interactions due to nitro and alkylthio groups .
  • Y46 () incorporates a benzyl group and dioxo-tetrahydropyrimidine, increasing molecular weight (372.40) and likely improving solubility via amino groups .

Key Observations :

  • PHAR0990 and STOCK1S-59261 () highlight the trade-off between lipophilicity (logP) and potency, with PHAR0990 showing better efficacy despite higher logP .
  • Derivative 38 ’s nitro group may enhance electrophilic interactions with bacterial targets, though it could also increase metabolic instability .

Key Observations :

  • High yields (e.g., 87% for derivative 38) are achieved using alkyl bromides at elevated temperatures, suggesting robust scalability .
  • Aqueous basic conditions () may limit compatibility with moisture-sensitive reagents but improve environmental safety .

Biological Activity

N-(Pyrimidin-5-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Biological Activity

This compound has been investigated for various biological activities, including anticancer, antibacterial, and antiparasitic effects. Its structural features allow it to interact with specific biological targets, leading to notable therapeutic potentials.

The compound's mechanism of action primarily involves the inhibition of key enzymes and receptors. For instance, it has been shown to inhibit dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis in bacteria. This inhibition disrupts the synthesis of nucleic acids and proteins, ultimately leading to bacterial cell death . Additionally, its interaction with molecular targets like kinases has been noted, which may contribute to its anticancer properties .

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For example:

  • MCF-7 Cells : The compound demonstrated an IC50 value of 9 µM against MCF-7 cells, indicating substantial cytotoxicity .
  • HCT-116 Cells : It retained high activity with an IC50 of 9 µM, while showing moderate effects on HeLa cells with an IC50 of 25 µM .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Remarks
MCF-79High sensitivity
HCT-1169High sensitivity
HeLa25Moderate sensitivity

Antibacterial Activity

This compound exhibits broad-spectrum antibacterial activity. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Table 2: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Klebsiella pneumoniae1500 µg/mL
Pseudomonas aeruginosa1500 µg/mL

Antiparasitic Effects

The compound has also been evaluated for its antiparasitic properties. In a high-throughput screening study, it exhibited low micromolar activity against Trypanosoma brucei and Leishmania infantum, making it a candidate for further development as an antiparasitic agent .

Case Studies

  • Anticancer Research : A study investigated a series of benzenesulfonamides, including this compound, showing promising results in inhibiting growth in cancer cell lines through apoptosis induction mechanisms involving Bcl-2 and Bax proteins .
  • Antibacterial Screening : A comprehensive evaluation demonstrated that the compound effectively inhibited biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting potential as a therapeutic agent against resistant strains .

Q & A

Q. What are the recommended methods for synthesizing N-(pyrimidin-5-yl)benzenesulfonamide derivatives, and how can reaction conditions be optimized?

Synthesis typically involves coupling pyrimidin-5-amine with substituted benzenesulfonyl chlorides under basic conditions. Key steps include:

  • Solvent selection : Use dry pyridine or DMF to minimize hydrolysis of sulfonyl chlorides .
  • Temperature control : Room temperature or mild heating (40–60°C) ensures optimal coupling without side reactions .
  • Purification : Flash chromatography or recrystallization improves yield and purity. Validate intermediates via 1H^1H-NMR and LC-MS .
  • Optimization : Use Design of Experiments (DoE) to test variables like molar ratios, solvents, and reaction times.

Q. How can researchers resolve contradictions in reported crystallographic data for benzenesulfonamide-pyrimidine derivatives?

Discrepancies in bond lengths or angles may arise from differences in intermolecular interactions or experimental resolution. Recommended steps:

  • Reanalysis : Use single-crystal X-ray diffraction (SCXRD) for high-resolution structure determination .
  • Comparative analysis : Cross-reference with databases like the Cambridge Structural Database (CSD) to identify trends in sulfonamide-pyrimidine geometries .
  • Topology validation : Apply tools like PLATON to check for missed symmetry or disorder .

Q. What analytical techniques are critical for characterizing this compound purity and structure?

  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • NMR spectroscopy : Use 1H^1H-, 13C^{13}C-, and 19F^{19}F-NMR (if fluorinated) to verify substituent positions .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and hydrate/solvate formation .

Advanced Research Questions

Q. How can computational methods like Multiwfn enhance understanding of the electronic properties of this compound?

Multiwfn enables:

  • Electrostatic potential (ESP) mapping : Identify nucleophilic/electrophilic regions for reactivity predictions .
  • Topological analysis : Quantify bond critical points (BCPs) via Quantum Theory of Atoms in Molecules (QTAIM) to assess hydrogen-bonding strength .
  • Orbital composition : Analyze contributions of pyrimidine and sulfonamide moieties to frontier orbitals (HOMO/LUMO) for structure-activity insights .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for antibacterial benzenesulfonamide derivatives?

  • Substituent variation : Modify sulfonamide para-substituents (e.g., methylsulfonyl, halogens) to test steric/electronic effects on bacterial target binding .
  • Biological assays : Pair minimum inhibitory concentration (MIC) tests with time-kill assays to differentiate bacteriostatic vs. bactericidal activity .
  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like dihydropteroate synthase (DHPS) .

Q. How can researchers integrate experimental and computational data to address discrepancies in reaction mechanisms for sulfonamide-pyrimidine coupling?

  • Mechanistic probes : Isotope labeling (e.g., 15N^{15}N-pyrimidine) tracks bond formation via 15N^{15}N-NMR .
  • DFT calculations : Simulate transition states to compare SN2 vs. radical pathways. Validate with kinetic isotope effects (KIEs) .
  • In situ monitoring : Use ReactIR to detect intermediates like sulfonyl pyridinium salts .

Q. What methodologies are recommended for studying the polymorphic behavior of this compound?

  • High-throughput screening : Test >50 solvent systems to identify stable polymorphs .
  • Variable-temperature XRD : Monitor phase transitions under thermal stress .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) driving polymorphism .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting biological activity data across structurally similar derivatives?

  • Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., % inhibition at 10 µM) .
  • Cellular context : Account for differences in cell permeability (e.g., logP values) or efflux pump expression .
  • Target validation : Use CRISPR knockout models to confirm on-target effects .

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50_{50} values .
  • ANOVA with post-hoc tests : Compare means across concentrations; address outliers via Grubbs’ test .
  • Machine learning : Train random forest models to predict cytotoxicity from molecular descriptors .

Methodological Resources

  • Crystallography : CCDC deposition guidelines for sulfonamide derivatives .
  • Computational tools : Multiwfn for wavefunction analysis , Gaussian for DFT .
  • Synthetic protocols : Optimized procedures for sulfonamide coupling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(Pyrimidin-5-yl)benzenesulfonamide
Reactant of Route 2
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